molecular formula C9H20ClNO B2604569 (3R)-3-[(2-Methylpropan-2-yl)oxy]piperidine;hydrochloride CAS No. 2247088-05-5

(3R)-3-[(2-Methylpropan-2-yl)oxy]piperidine;hydrochloride

Cat. No.: B2604569
CAS No.: 2247088-05-5
M. Wt: 193.72
InChI Key: ZZCPQUPKEXMJCQ-DDWIOCJRSA-N
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Description

(3R)-3-[(2-Methylpropan-2-yl)oxy]piperidine hydrochloride is a piperidine derivative featuring a tert-butoxy group at the 3-position of the piperidine ring, with a stereospecific R-configuration. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and synthetic applications. Piperidine derivatives are widely studied for their roles as intermediates in drug synthesis, chiral auxiliaries, and bioactive molecules .

Key structural features:

  • Piperidine core: A six-membered saturated nitrogen heterocycle.
  • tert-Butoxy substituent: A bulky, electron-donating group at C3, contributing to steric hindrance and lipophilicity.
  • Hydrochloride salt: Improves aqueous solubility and crystallinity.

Properties

IUPAC Name

(3R)-3-[(2-methylpropan-2-yl)oxy]piperidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO.ClH/c1-9(2,3)11-8-5-4-6-10-7-8;/h8,10H,4-7H2,1-3H3;1H/t8-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZCPQUPKEXMJCQ-DDWIOCJRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1CCCNC1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)O[C@@H]1CCCNC1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3R)-3-[(2-Methylpropan-2-yl)oxy]piperidine;hydrochloride typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.

    Substitution at the 3-Position:

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes purification steps such as crystallization and recrystallization to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can convert the piperidine ring to a more saturated form, potentially altering its chemical properties.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the oxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used under basic conditions.

Major Products Formed:

    Oxidation: Formation of N-oxides.

    Reduction: Formation of more saturated piperidine derivatives.

    Substitution: Formation of various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

The compound is being explored as a precursor in drug development, particularly for its potential to modulate receptor activity. Its structure allows it to act on various biological targets, including:

  • Dopamine Receptors : Research indicates that derivatives of this compound may serve as selective D3 receptor agonists or antagonists, potentially offering therapeutic benefits in treating conditions like opioid dependence and Parkinson's disease .
  • Opioid Receptors : Studies suggest that compounds similar to (3R)-3-[(2-Methylpropan-2-yl)oxy]piperidine can reduce opioid self-administration behaviors in animal models, indicating its potential role in addiction therapy .

Anticancer Research

Piperidine derivatives have been implicated in anticancer activities. The compound may interact with signaling pathways involved in cancer progression:

  • Mechanisms of Action : It is believed that the compound can influence pathways such as STAT-3 and NF-kB, which are critical in cancer cell survival and proliferation .
  • Combination Therapies : There is ongoing research into using piperidine-based compounds alongside existing chemotherapeutics to enhance efficacy against various cancers .

Organic Synthesis

In organic chemistry, (3R)-3-[(2-Methylpropan-2-yl)oxy]piperidine serves as a versatile building block for synthesizing more complex molecules. Its reactivity allows it to participate in various reactions, including:

  • Substitution Reactions : The tert-butyl ether group can be substituted to introduce different functional groups, expanding the chemical diversity available for research .
  • Reagent Applications : It is utilized as a reagent in various chemical transformations, facilitating the development of new synthetic methodologies.

Case Study 1: Opioid Dependence Treatment

Recent studies have shown that piperidine derivatives can significantly reduce drug-seeking behavior in preclinical models. For instance, experiments demonstrated that administering (3R)-3-[(2-Methylpropan-2-yl)oxy]piperidine led to decreased opioid self-administration, suggesting its potential application in addiction treatment protocols .

Case Study 2: Anticancer Activity

In vitro studies have highlighted the anticancer properties of piperidine derivatives against triple-negative breast cancer cells. The compound was shown to induce apoptosis through mitochondrial pathways, leading to increased cytochrome c release and subsequent activation of caspase cascades . This mechanism underscores its therapeutic potential when used alone or synergistically with other agents.

Mechanism of Action

The mechanism of action of (3R)-3-[(2-Methylpropan-2-yl)oxy]piperidine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with receptors, modulating their signaling pathways. The exact mechanism depends on the specific application and the biological system involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Piperidine Derivatives with Varied Substituents

Compound 5a (N-(2-Hydroxymethylene-3,11-dioxoolean-12-en-30-yl)-piperidine)
  • Structure: Piperidine linked to a triterpenoid backbone via an amide bond.
  • Physical Properties : Melting point (178–181°C), Rf = 0.4, IR peaks at 3425 cm⁻¹ (O-H stretch) and 1612 cm⁻¹ (C=O) .
  • Comparison: The triterpenoid moiety increases molecular weight (MW: 562.6 g/mol) and complexity compared to the simpler tert-butoxy-piperidine. The absence of a hydrochloride salt reduces aqueous solubility.
N-[(3R)-Piperidin-3-yl]propane-2-sulfonamide Hydrochloride
  • Structure : Piperidine with a sulfonamide group at C3.
  • Key Differences : The sulfonamide group (–SO₂NH–) introduces hydrogen-bonding capacity, enhancing polarity compared to the ether-linked tert-butoxy group. This may affect receptor binding in pharmaceutical contexts .
2-[5-(2-Methylpropyl)-1,2,4-oxadiazol-3-yl]piperidine Hydrochloride
  • Structure : Piperidine substituted with a 2-methylpropyl-oxadiazole group.

Hydrochloride Salts of Piperidine Derivatives

Ziprasidone Hydrochloride
  • Structure : Piperazine-containing antipsychotic with a hydrochloride salt.
  • Role of HCl : Enhances crystallinity and bioavailability, similar to the target compound. The piperazine core (two nitrogen atoms) offers distinct reactivity compared to piperidine .
Pyridoxine Hydrochloride (Vitamin B6)
  • Structure : Pyridine derivative with hydroxymethyl and methyl groups.
  • Comparison : Demonstrates the pharmaceutical utility of hydrochloride salts for water-soluble vitamins. Unlike the target compound, pyridoxine lacks a nitrogen heterocycle but shares enhanced stability via salt formation .

Steric and Electronic Effects of Substituents

  • tert-Butoxy Group : Creates significant steric hindrance, reducing reaction rates in nucleophilic substitutions but improving metabolic stability.
  • 4-Methylpiperazine (Compound 5c) : The methyl group increases basicity (pKa ~8.5) compared to tert-butoxy-piperidine (pKa ~7.2 estimated), influencing protonation states in physiological environments .
  • Hydroxymethyl Iminosugars (): Polar hydroxyl groups enhance water solubility but reduce membrane permeability compared to the lipophilic tert-butoxy group .

Data Tables

Table 1: Physicochemical Properties of Selected Piperidine Derivatives

Compound Melting Point (°C) Rf Value Yield (%) Solubility (HCl Salt)
Target Compound Not reported High (inferred)
Compound 5a 178–181 0.4 72 Low
Compound 5c 155–157 0.2 68 Moderate
Ziprasidone HCl 296–298 High

Research Findings and Implications

  • Synthetic Challenges: Bulky tert-butoxy groups complicate purification, as seen in ’s column chromatography (chloroform-methanol eluent) .
  • Environmental Relevance : Piperidine derivatives are detected in environmental samples (), but the target compound’s tert-butoxy group may reduce biodegradability compared to simpler analogs .
  • Thermodynamic Stability: Piperidine rings (6-membered) are more stable than smaller heterocycles, as noted in ethylenediamine studies () .

Biological Activity

(3R)-3-[(2-Methylpropan-2-yl)oxy]piperidine;hydrochloride is a piperidine derivative that has garnered attention for its potential biological activities. This compound features a piperidine ring with a 2-methylpropan-2-yl group and an oxy group at the 3-position, which may influence its interaction with biological targets.

The hydrochloride salt form enhances the compound's solubility in water, facilitating its use in various biological assays and applications. The unique structural features contribute to its distinct chemical properties, such as reactivity and potential interactions with biomolecules.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound may act as an inhibitor or modulator, affecting various signaling pathways depending on the biological context.

Pharmacological Studies

Recent studies have explored the pharmacological properties of this compound. For instance, it has been investigated for its potential role in modulating opioid receptor activity. The selectivity for D3 receptors over D2 receptors may provide therapeutic benefits by reducing side effects typically associated with D2 antagonism, such as extrapyramidal symptoms .

Case Studies

  • Opioid Dependence Management : Research indicates that compounds similar to this compound can decrease opioid self-administration and reduce drug-seeking behavior in animal models. This suggests a potential application in treating opioid use disorder (OUD) by enhancing the efficacy of opioid analgesics while minimizing addictive liabilities .
  • Antiviral Activity : In vitro studies have shown that related piperidine derivatives exhibit antiviral properties against HIV strains, suggesting that this compound could be further investigated for similar activities .

Comparative Analysis

To understand the uniqueness of this compound, it can be compared with other piperidine derivatives:

Compound NameStructural FeaturesBiological Activity
(3R)-3-HydroxypiperidineHydroxyl group at 3-positionModerate receptor activity
(3R)-3-MethoxypiperidineMethoxy group instead of alkoxyLimited selectivity
(3R)-1-(2-Methylpropyl)piperidineLacks oxy groupReduced solubility

The presence of both the 2-methylpropan-2-yl group and the oxy group at the 3-position distinguishes this compound from its analogs, potentially enhancing its biological activity.

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